1-benzyl-5-chloro-1H-indole-3-carbaldehyde
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Overview
Description
1-Benzyl-5-chloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its benzyl and chloro substituents on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
1-Benzyl-5-chloro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
It is known that indole derivatives can interact with their targets, leading to various biological effects . For instance, some indole derivatives have been used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-Benzyl-5-chloro-1H-indole-3-carbaldehyde is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and for Mannich type coupling with aldehydes and secondary amines
Molecular Mechanism
Indole derivatives are known to undergo C–C and C–N coupling reactions and reductions easily
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an appropriate aldehyde under acidic conditions, such as pyridine-HCl at elevated temperatures (around 110°C) . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with benzyl chloride in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 1-Benzyl-5-chloro-1H-indole-3-carboxylic acid.
Reduction: 1-Benzyl-5-chloro-1H-indole-3-methanol.
Substitution: 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde.
Scientific Research Applications
1-Benzyl-5-chloro-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-5-chloro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1-Benzyl-1H-indole-3-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
5-Chloro-1H-indole-3-carbaldehyde: Lacks the benzyl group, affecting its solubility and interaction with biological targets.
1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde: The methoxy group provides different electronic properties compared to the chloro substituent.
The unique combination of benzyl and chloro substituents in this compound enhances its reactivity and versatility in synthetic and biological applications .
Properties
IUPAC Name |
1-benzyl-5-chloroindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQGSQUZRGXDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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